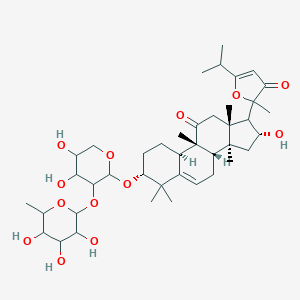

Picfeltarraenin IA

Description

Properties

CAS No. |

97230-47-2 |

|---|---|

Molecular Formula |

C41H62O13 |

Molecular Weight |

762.9 g/mol |

IUPAC Name |

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |

InChI |

InChI=1S/C41H62O13/c1-18(2)24-14-26(44)41(9,54-24)34-22(42)15-38(6)25-12-10-20-21(40(25,8)27(45)16-39(34,38)7)11-13-28(37(20,4)5)52-36-33(30(47)23(43)17-50-36)53-35-32(49)31(48)29(46)19(3)51-35/h10,14,18-19,21-23,25,28-36,42-43,46-49H,11-13,15-17H2,1-9H3/t19?,21-,22-,23?,25+,28-,29?,30?,31?,32?,33?,34?,35?,36?,38+,39-,40+,41+/m1/s1 |

InChI Key |

WPXIIGGPWPYUSJ-YNOTVBMGSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3CC[C@@H]4C(=CC[C@@H]5[C@]4(C(=O)C[C@]6([C@]5(C[C@H]([C@@H]6[C@@]7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)O)O)O)O)O |

Pictograms |

Acute Toxic |

Synonyms |

Picfeltarraenin IA; NSC 694346 |

Origin of Product |

United States |

Foundational & Exploratory

Picfeltarraenin IA: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IA, a natural compound extracted from Picria fel-terrae Lour., has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its well-documented role in the modulation of the NF-κB signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition leads to a downstream cascade of anti-inflammatory effects, primarily observed in response to inflammatory stimuli such as lipopolysaccharide (LPS).

In human pulmonary adenocarcinoma epithelial A549 cells, this compound has been shown to suppress the expression of the NF-κB p65 subunit.[1] This suppression mitigates the inflammatory response triggered by LPS.[1] The inhibition of the NF-κB pathway by this compound leads to the downregulation of key inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-8 (IL-8), and prostaglandin E2 (PGE2).[1][2][3]

The anti-inflammatory effects of this compound are concentration-dependent, with significant inhibition of PGE2 and COX-2 expression observed at concentrations ranging from 0.1 to 10 µmol/l.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cell Viability in A549 Cells

| Concentration (µmol/l) | Treatment Duration | Assay | Observation |

| 0.1 - 10 | 12 h | MTT Assay | No significant toxicity observed.[1] |

| 100 | 12 h | MTT Assay | Significant decrease in cellular MTT reduction.[1] |

Table 2: Inhibition of LPS-Induced Inflammatory Mediators by this compound in A549 Cells

| Inflammatory Mediator | This compound Concentration (µmol/l) | LPS Concentration | Inhibition |

| IL-8 | 1 | 10 µg/ml | ~31% reduction in production.[1] |

| IL-8 | 10 | 10 µg/ml | ~50% reduction in production.[1] |

| PGE2 | 1 | 10 µg/ml | ~34% reduction in production.[1] |

| PGE2 | 10 | 10 µg/ml | ~48% reduction in production.[1] |

| COX-2 | 0.1 - 10 | 10 µg/ml | Concentration-dependent suppression of expression.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Treatment

-

Cell Line: Human pulmonary adenocarcinoma epithelial A549 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are typically seeded in appropriate culture vessels and allowed to adhere overnight. Before treatment, the medium is replaced with a serum-free medium for 24 hours. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at the desired concentrations. For inflammatory stimulation, lipopolysaccharide (LPS) is added to the medium.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µmol/l) for the desired duration (e.g., 12 hours).

-

After treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

Seed A549 cells in a 24-well plate and treat with this compound and/or LPS as described.

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentrations of IL-8 and PGE2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

The assay typically involves the use of a specific capture antibody, a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentrations of IL-8 and PGE2 based on a standard curve generated with recombinant standards.

-

Western Blot Analysis for COX-2 and NF-κB p65

-

Principle: Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

-

Protocol:

-

Treat A549 cells with this compound and/or LPS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against COX-2 (e.g., 1:1000 dilution) and NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody against a housekeeping protein like GAPDH (e.g., 1:5000 dilution) should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound's anti-inflammatory action.

Caption: Experimental workflow for Western Blot analysis.

Other Potential Mechanisms of Action

Current scientific literature predominantly focuses on the anti-inflammatory effects of this compound mediated by the NF-κB pathway. As of the latest review of published studies, there is a lack of substantial evidence to suggest other core mechanisms of action, such as the induction of apoptosis, modulation of the MAPK pathway, or induction of cell cycle arrest. Further research is warranted to explore these and other potential biological activities of this compound.

Conclusion

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This leads to a significant reduction in the expression and production of key pro-inflammatory mediators, COX-2, IL-8, and PGE2. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory conditions. Future investigations are encouraged to explore other potential mechanisms and to translate these preclinical findings into in vivo models.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

Picfeltarraenin IA: A Technical Guide on its Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IA is a naturally occurring triterpenoid glycoside that has garnered significant interest within the scientific community for its diverse biological activities. Isolated from the medicinal plant Picria fel-terrae Lour., it has demonstrated potent anti-inflammatory and acetylcholinesterase inhibitory properties. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source and the methodology for its extraction and isolation. The document further elucidates its mechanism of action, with a focus on the inhibition of the NF-κB signaling pathway, supported by quantitative data and detailed experimental protocols. While a total chemical synthesis of this compound has not been reported in the scientific literature, this guide serves as a valuable resource for researchers investigating its therapeutic potential.

Origin and Isolation

This compound is a secondary metabolite originating from the plant Picria fel-terrae Lour.[1][2], a traditional Chinese medicine. The compound is typically obtained through a systematic extraction and purification process from the aerial parts of the plant.

Experimental Protocol: Extraction and Isolation

The following protocol outlines a general procedure for the extraction and isolation of this compound from Picria fel-terrae:

-

Extraction: The dried and powdered aerial parts of Picria fel-terrae are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound is identified through preliminary bioassays or chromatographic analysis.

-

Chromatographic Purification: The bioactive fraction is further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Separation on silica gel or other stationary phases using a gradient elution system of solvents like chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound to achieve high purity.

-

-

Structural Elucidation: The chemical structure of the purified this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, most notably its anti-inflammatory and acetylcholinesterase inhibitory effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Research has demonstrated that this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In a key study by Shi et al. (2016), this compound was shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in human lung adenocarcinoma epithelial (A549) cells.

The inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated A549 cells are summarized in the table below.

| Concentration of this compound (µM) | Inhibition of IL-8 Production (%) | Inhibition of PGE2 Production (%) | Inhibition of COX-2 Expression (%) |

| 0.1 | Data not available | Significant inhibition | Significant inhibition |

| 1 | Significant inhibition | Significant inhibition | Significant inhibition |

| 10 | Significant inhibition | Significant inhibition | Significant inhibition |

Note: The referenced study reported statistically significant, concentration-dependent inhibition. Specific percentage values were not provided in the abstract.

Cell Viability Assay (MTT Assay):

-

A549 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound for a specified duration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2:

-

A549 cells are stimulated with LPS in the presence or absence of this compound.

-

The cell culture supernatants are collected.

-

The concentrations of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for COX-2 and NF-κB p65:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a suitable method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for Cyclooxygenase-2 (COX-2) and the p65 subunit of NF-κB.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway.

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has also been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity suggests its potential therapeutic application in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

-

The assay is typically performed in a 96-well plate.

-

A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

This compound at various concentrations is added to the wells.

-

The enzymatic reaction is initiated by the addition of acetylcholinesterase.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

The rate of color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor).

Chemical Synthesis

A comprehensive search of the scientific and patent literature did not yield any reports on the total chemical synthesis of this compound. The complexity of its triterpenoid core and the stereochemistry of its glycosidic linkages present significant challenges for synthetic chemists. At present, the primary source of this compound remains its isolation from Picria fel-terrae.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and acetylcholinesterase inhibitory activities. Its mechanism of action, particularly the inhibition of the NF-κB pathway, provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory and neurodegenerative diseases. While the lack of a reported total chemical synthesis currently limits its large-scale production, the detailed extraction and isolation protocols provide a reliable method for obtaining this compound for research purposes. Future studies focusing on a scalable synthesis and further in-vivo efficacy and safety assessments are warranted to fully explore the therapeutic potential of this compound.

References

Picfeltarraenin IA: A Comprehensive Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IA is a naturally occurring triterpenoid compound that has garnered significant interest within the scientific community for its diverse range of biological activities. Extracted from Picria fel-terrae, a plant with a history of use in traditional medicine, this compound has been the subject of various preclinical studies to elucidate its therapeutic potential. This technical guide provides an in-depth review of the known biological activities of this compound, with a focus on its anti-inflammatory, cytotoxic, acetylcholinesterase inhibitory, and potential antiviral and anticancer properties. This document summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Anti-inflammatory Activity

The most extensively studied biological activity of this compound is its potent anti-inflammatory effect. Research has primarily focused on its ability to modulate inflammatory responses in pulmonary epithelial cells, suggesting its potential for treating respiratory inflammatory diseases.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects predominantly through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[1][2][3]. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the activation of NF-κB[1]. This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of various pro-inflammatory genes[1].

Specifically, this compound has been demonstrated to inhibit the production of key inflammatory mediators, including interleukin-8 (IL-8) and prostaglandin E2 (PGE2), in a concentration-dependent manner in human pulmonary adenocarcinoma epithelial A549 cells[1][2]. Furthermore, it suppresses the expression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for the synthesis of prostaglandins during inflammation[1][2]. This effect on COX-2 expression has also been observed in the human monocytic leukemia THP-1 cell line[2].

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the quantitative data regarding the anti-inflammatory activity of this compound in A549 human lung carcinoma cells.

| Biological Activity | Cell Line | Treatment | Concentration | Effect | Reference |

| Inhibition of PGE2 production | A549 | LPS-induced | 0.1 - 10 µmol/L | Significant inhibition in a concentration-dependent manner | [1][2] |

| Inhibition of IL-8 production | A549 | LPS-induced | 0.1 - 10 µmol/L | Significant inhibition in a concentration-dependent manner | [1][2] |

| Inhibition of COX-2 expression | A549 | LPS-induced | 10 µmol/L | Significant inhibition | [1] |

| Inhibition of COX-2 expression | THP-1 | LPS-induced | 1 and 10 µmol/L | Inhibition | [2] |

Cytotoxic Activity

This compound has demonstrated cytotoxic effects, particularly at higher concentrations. This activity has been primarily evaluated in the context of its potential as an anticancer agent.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been assessed in the A549 human lung carcinoma cell line.

| Biological Activity | Cell Line | Concentration | Effect on Cell Viability | Reference |

| Cytotoxicity | A549 | ≤ 10 µmol/L | No significant toxicity | [1] |

| Cytotoxicity | A549 | 100 µmol/L | Significant decrease in cell viability | [1] |

Acetylcholinesterase (AChE) Inhibitory Activity

Potential Antiviral and Anticancer Activities

Preliminary evidence suggests that this compound may possess antiviral and broader anticancer activities. It has been mentioned in the context of potential treatments for herpes infections and cancer[1]. However, at present, there is a lack of specific quantitative data, such as IC50 or MIC values, to substantiate these claims in the scientific literature. Further research is required to fully characterize these potential therapeutic applications.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for A549 Cells:

-

Seed A549 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for the desired time (e.g., 24 or 48 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution (10 mg/mL) to each well.

-

After the incubation is complete, add 100 µL of solubilization buffer (10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

General Protocol:

-

Coat a 96-well plate with a capture antibody specific for either IL-8 or PGE2 and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block non-specific binding sites with a blocking buffer.

-

Add cell culture supernatants (containing the secreted IL-8 or PGE2) and standards to the wells and incubate.

-

Wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.

-

Wash the plate.

-

Add a substrate for the enzyme that produces a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The concentration of the analyte is determined by comparing the sample absorbance to a standard curve.

Western Blot for NF-κB p65 and COX-2

Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

General Protocol:

-

Protein Extraction: Lyse cells to release proteins and determine protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (NF-κB p65 or COX-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Wash the membrane and add a chemiluminescent substrate. The light emitted is captured on X-ray film or by a digital imager.

-

Analysis: The intensity of the band corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.

Conclusion

This compound is a promising natural compound with a well-documented anti-inflammatory mechanism of action centered on the inhibition of the NF-κB signaling pathway. Its ability to reduce the production of key inflammatory mediators highlights its potential as a therapeutic agent for inflammatory conditions, particularly those affecting the respiratory system. While its cytotoxic effects against cancer cells and its acetylcholinesterase inhibitory activity are noted, further research is imperative to quantify these activities and to explore its potential antiviral and broader anticancer applications. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the multifaceted biological activities of this compound and to unlock its full therapeutic potential.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

Picfeltarraenin IA: An In-Depth Analysis of its Anti-Inflammatory Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the signaling pathway of Picfeltarraenin IA, a compound that has demonstrated significant anti-inflammatory properties. The information presented herein is based on scientific literature and is intended to support further research and drug development efforts.

Core Signaling Pathway: Inhibition of the NF-κB Cascade

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] In the context of inflammation induced by lipopolysaccharide (LPS), this compound has been shown to suppress the activation of the NF-κB pathway in human pulmonary epithelial A549 cells.[1][2]

The mechanism of action involves the downregulation of cyclooxygenase-2 (COX-2) expression, which in turn leads to a reduction in the production of pro-inflammatory mediators such as Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2).[1][2][3][4] The key point of intervention is the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[1]

Quantitative Data Summary

The inhibitory effects of this compound on the production of key inflammatory mediators have been quantified in scientific studies. The data presented below is derived from experiments conducted on A549 cells stimulated with LPS.

| Compound Concentration | Mean Inhibition of IL-8 Production | Mean Inhibition of PGE2 Production |

| 1 µmol/l | ~31% | ~34% |

| 10 µmol/l | ~50% | ~48% |

Table 1: Concentration-dependent inhibition of IL-8 and PGE2 production by this compound in LPS-stimulated A549 cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's signaling pathway.

Cell Culture and Treatment

-

Cell Line: Human pulmonary adenocarcinoma epithelial cells (A549).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed A549 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Grow cells to approximately 80% confluency.

-

Prior to treatment, starve the cells in serum-free DMEM for 24 hours.

-

Induce inflammation by treating cells with 10 µg/ml of Lipopolysaccharide (LPS).

-

Concurrently, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µmol/l) or vehicle control.

-

Incubate for the desired time period (e.g., 24 hours).

-

MTT Assay for Cell Viability

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the ELISA for IL-8 and PGE2 according to the manufacturer's instructions for the specific ELISA kits used.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate solution, and finally a stop solution.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Quantify the concentration of IL-8 and PGE2 by comparing the sample absorbance to a standard curve.

-

Western Blot for COX-2 and NF-κB p65

-

Principle: Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

-

Experimental Workflow Visualization

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

- 4. spandidos-publications.com [spandidos-publications.com]

Picfeltarraenin IA as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IA is a complex triterpenoid glycoside isolated from the plant Picria fel-terrae Lour., a traditional Chinese medicine.[1] While recognized for a range of biological activities, including anti-inflammatory properties, it has also been identified as an acetylcholinesterase (AChE) inhibitor.[1][2][3] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease, by increasing the concentration and duration of action of acetylcholine in the synaptic cleft.

This technical guide provides a comprehensive overview of this compound in the context of its acetylcholinesterase inhibitory activity. It is intended for researchers, scientists, and drug development professionals who are interested in the potential of this natural product as a modulator of cholinergic neurotransmission.

Quantitative Data on Acetylcholinesterase Inhibition

A thorough review of the current scientific literature indicates that while this compound is cited as an acetylcholinesterase inhibitor, specific quantitative data, such as IC50 and Ki values, have not been reported in peer-reviewed publications. The following table is provided as a template for the types of data that would be generated through the experimental protocols outlined in this guide.

| Parameter | Value | Conditions | Reference |

| IC50 (AChE) | Data not available | In vitro enzymatic assay | Not Applicable |

| Ki | Data not available | Enzyme kinetics studies | Not Applicable |

| Inhibition Type | Data not available | Lineweaver-Burk analysis | Not Applicable |

Mechanism of Action of Acetylcholinesterase

The primary function of acetylcholinesterase is the rapid hydrolysis of acetylcholine into choline and acetic acid. This enzymatic reaction is essential for the precise control of cholinergic signaling. Inhibitors of this enzyme prevent this breakdown, leading to an accumulation of acetylcholine in the synapse.

Figure 1: Simplified catalytic cycle of acetylcholinesterase.

Experimental Protocols

The following is a detailed, representative protocol for the in vitro determination of the acetylcholinesterase inhibitory activity of a test compound such as this compound, based on the widely used Ellman's method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound

-

Donepezil or Galantamine (Positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions at various concentrations.

-

Prepare a stock solution and serial dilutions of the positive control.

-

-

Assay Protocol (in a 96-well plate):

-

Add 25 µL of the this compound dilution (or positive control, or solvent for control wells) to each well.

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of AChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm every minute for at least 5 minutes using the microplate reader. The yellow color develops as a result of the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by non-linear regression analysis of the dose-response curve.

-

Figure 2: General workflow for in vitro AChE inhibition assay.

Potential Signaling Pathways and Logical Relationships

The interaction of an inhibitor with an enzyme can occur through several mechanisms, most commonly competitive, non-competitive, or mixed inhibition. The precise mechanism for this compound is yet to be determined. A kinetic analysis, by varying both substrate and inhibitor concentrations, would be required to elucidate this.

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.

Figure 3: Potential enzyme inhibition mechanisms.

Conclusion

This compound presents an interesting natural product scaffold with acknowledged acetylcholinesterase inhibitory properties. However, there is a clear need for foundational research to quantify its potency and elucidate its mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to undertake such investigations. A detailed characterization of its interaction with acetylcholinesterase is the critical next step in evaluating its potential as a therapeutic lead compound for cholinergic-related disorders. Further studies are warranted to fill the existing data gap and to fully understand the pharmacological profile of this complex triterpenoid.

References

Picfeltarraenin IA: A Technical Overview of its Anti-Inflammatory and Potential Anti-Cancer Effects in A549 Lung Carcinoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IA is a triterpenoid compound isolated from the plant Picria fel-terrae Lour.[1]. While it has been identified as an acetylcholinesterase inhibitor with potential applications in treating herpes infections and inflammation, its effects on cancer cells are an emerging area of interest[1][2]. This document provides a technical guide to the current understanding of this compound's activity, with a focus on its documented effects in the human pulmonary adenocarcinoma epithelial cell line, A549. The available research primarily highlights its anti-inflammatory properties, which are intrinsically linked to cancer biology, through the modulation of the NF-κB signaling pathway[3][4][5].

Data Presentation

The following tables summarize the quantitative data from studies on this compound's effects on A549 cells.

Table 1: Cytotoxicity of this compound on A549 Cells

| Concentration (µmol/l) | Effect on Cell Viability | Assay | Reference |

| ≤ 10 | No significant toxicity | MTT | [4] |

| 100 | Significantly decreased cellular MTT reduction | MTT | [4] |

Table 2: Effect of this compound on LPS-Induced Markers in A549 Cells

| Marker | This compound Concentration (µmol/l) | Inhibition | Assay | Reference |

| IL-8 Production | 1 | ~31% reduction | ELISA | [4] |

| 10 | ~50% reduction | ELISA | [4] | |

| PGE2 Production | 0.1 - 10 | Significant, concentration-dependent inhibition | ELISA | [4][5] |

| COX2 Expression | 0.1 - 10 | Significant, concentration-dependent inhibition | Western Blot | [4][5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding this compound's effects on A549 cells.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: A549 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µmol/l) or vehicle control. For experiments involving LPS, cells are co-treated with LPS (e.g., 10 µg/ml) and this compound.

-

Incubation: Cells are incubated for a specified period (e.g., 12 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[4][5]

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2

-

Cell Culture and Treatment: A549 cells are cultured in multi-well plates and treated with this compound in the presence or absence of LPS (10 µg/ml) for a designated time.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA Procedure: The concentrations of IL-8 and PGE2 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions. This typically involves the addition of the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Data Analysis: The absorbance is read, and the concentrations are calculated based on a standard curve.[4][5]

Western Blot Analysis for COX2 and NF-κB-p65

-

Cell Lysis: A549 cells are treated as described above, then washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for COX2 and NF-κB-p65. A loading control antibody (e.g., β-actin) is also used.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4][5]

Signaling Pathways and Visualizations

The primary signaling pathway identified for this compound in A549 cells is the NF-κB pathway, in the context of inflammation.

Experimental Workflow for Investigating this compound Effects

Caption: Workflow for assessing this compound's impact on A549 cells.

NF-κB Signaling Pathway Inhibition by this compound

In A549 cells, lipopolysaccharide (LPS) acts as an inflammatory stimulus, activating the NF-κB pathway, which leads to the transcription of pro-inflammatory genes like COX2, resulting in the production of IL-8 and PGE2. This compound has been shown to suppress this pathway.[4][5]

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Conclusion and Future Directions

The current body of research provides a solid foundation for understanding the anti-inflammatory effects of this compound in the A549 lung cancer cell line, primarily through the inhibition of the NF-κB pathway. However, to establish its potential as a direct anti-cancer agent, further research is imperative. Future studies should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound across a diverse panel of cancer cell lines to identify sensitive cancer types.

-

Apoptosis Induction: Investigating the ability of this compound to induce apoptosis, including quantification of apoptotic cells (e.g., via Annexin V/PI staining and flow cytometry) and assessment of caspase activation.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in any observed anti-cancer effects, such as the intrinsic and extrinsic apoptotic pathways, and potential modulation of other key cancer-related pathways like STAT3.

This technical guide summarizes the established data and provides a roadmap for future investigations into the therapeutic potential of this compound in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

- 4. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Neuroprotective Effects of Picfeltarraenin IA: A Technical Guide on its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current scientific understanding of Picfeltarraenin IA. The neuroprotective effects discussed are largely inferred from its demonstrated anti-inflammatory properties in non-neuronal models, as direct research on its effects on neuronal cells is currently limited.

Introduction

This compound is a natural compound extracted from the plant Picria fel-terrae Lour.[1]. While traditionally used for various ailments, recent scientific investigation has focused on its pharmacological activities. Notably, a significant body of evidence points to the potent anti-inflammatory properties of this compound, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway[1][2]. Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke[3][4][5][6]. Therefore, the anti-inflammatory mechanisms of this compound present a compelling rationale for its potential as a neuroprotective agent. This technical guide provides an in-depth overview of the known anti-inflammatory effects of this compound, its mechanism of action, and the potential translation of these effects to a neuroprotective context.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary established mechanism of action for this compound's anti-inflammatory effects is its ability to inhibit the NF-κB signaling pathway[1]. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous genes involved in the inflammatory response, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2)[1]. This compound has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators[1].

dot

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from a key study investigating the effects of this compound on LPS-induced inflammation in human pulmonary epithelial A549 cells.

Table 1: Effect of this compound on Cell Viability

| Treatment | Concentration (µmol/l) | Cell Viability (%) |

| Control | - | 100 |

| This compound | 0.1 | No significant toxicity |

| 1 | No significant toxicity | |

| 10 | No significant toxicity | |

| 100 | Significant decrease | |

| LPS | 10 µg/ml | Significant decrease |

| LPS + this compound | 0.1 | Significantly increased vs. LPS alone |

| 1 | Significantly increased vs. LPS alone | |

| 10 | Significantly increased vs. LPS alone |

Data adapted from a study on A549 cells, where this compound attenuated LPS-induced cell injury.[1]

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Treatment | Concentration (µmol/l) | Inhibition |

| PGE2 Production | LPS + this compound | 0.1 | Significant |

| 1 | Significant | ||

| 10 | Significant (Concentration-dependent) | ||

| COX-2 Expression | LPS + this compound | 0.1 | Significant |

| 1 | Significant | ||

| 10 | Significant (Concentation-dependent) | ||

| IL-8 Production | LPS + this compound | 0.1 - 10 | Significant |

Data adapted from a study demonstrating this compound's ability to inhibit the production of key inflammatory molecules in A549 cells.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.

1. Cell Culture

-

Cell Line: Human pulmonary epithelial A549 cells.

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Viability Assay (MTT Assay)

-

Procedure: A549 cells were seeded in 96-well plates and treated with various concentrations of this compound in the presence or absence of 10 µg/ml LPS for 24 hours.

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.

-

Measurement: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

-

Calculation: Cell viability was expressed as a percentage of the control group.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 and IL-8

-

Procedure: A549 cells were treated as described above. After the incubation period, the cell culture supernatants were collected.

-

Assay: The concentrations of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Measurement: Absorbance was read at the appropriate wavelength, and concentrations were determined from a standard curve.

4. Western Blot Analysis for COX-2 and NF-κB p65

-

Cell Lysis: After treatment, cells were washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer.

-

Protein Quantification: Protein concentrations in the cell lysates were determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against COX-2 and NF-κB p65, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Potential for Neuroprotection: A Mechanistic Inference

While direct experimental evidence for the neuroprotective effects of this compound is lacking, its established anti-inflammatory mechanism of action provides a strong theoretical basis for such a role. Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a key pathological feature of many neurodegenerative diseases[3][4][5][6].

The NF-κB signaling pathway is a central regulator of neuroinflammation[7]. In conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, the NF-κB pathway is chronically activated in glial cells, leading to the production of neurotoxic molecules, including pro-inflammatory cytokines and reactive oxygen species[3][4][7]. This sustained inflammatory environment contributes to neuronal damage and disease progression[3][5].

Given that this compound effectively inhibits NF-κB activation and the downstream production of inflammatory mediators like COX-2, IL-8, and PGE2 in a non-neuronal model[1][2], it is plausible that it could exert similar effects in the central nervous system. By suppressing neuroinflammation, this compound could potentially:

-

Reduce glial-mediated neurotoxicity: Inhibit the release of harmful pro-inflammatory cytokines and reactive oxygen species from activated microglia and astrocytes[7].

-

Protect against neuronal cell death: By mitigating the inflammatory cascade, it may help preserve neuronal integrity and function.

-

Ameliorate disease progression: Attenuating chronic neuroinflammation could slow the progression of neurodegenerative diseases.

Future Directions and Conclusion

The potent anti-inflammatory properties of this compound, mediated through the inhibition of the NF-κB signaling pathway, position it as a promising candidate for further investigation as a neuroprotective agent. Future research should focus on validating these anti-inflammatory effects in relevant in vitro and in vivo models of neuroinflammation and neurodegeneration. Specifically, studies using primary neuronal and glial cell cultures, as well as animal models of diseases like Alzheimer's, Parkinson's, and stroke, are warranted to directly assess the neuroprotective efficacy of this compound.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of neuroinflammatory NF-KB signaling and glial crosstalk in neurodegeneration [mountainscholar.org]

- 4. The Pivotal Role of NF-kB in the Pathogenesis and Therapeutics of Alzheimer’s Disease [mdpi.com]

- 5. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of neuroinflammatory NF-κB signaling and glial crosstalk in neurodegeneration - ProQuest [proquest.com]

- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Picfeltarraenin IA and Herpes Simplex Virus: An Investigative Whitepaper on Potential Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of Picfeltarraenin IA and outlines a proposed framework for investigating its potential antiviral effects against Herpes Simplex Virus (HSV). To date, there is a notable absence of direct scientific literature and empirical data specifically detailing the anti-HSV activity of this compound. The experimental protocols, quantitative data, and mechanistic pathways described herein are presented as a technical guide for future research and are not based on existing experimental results for this specific compound-virus interaction.

Executive Summary

Herpes Simplex Virus (HSV) infections represent a significant global health challenge, with a pressing need for novel antiviral agents to combat drug resistance and manage latent infections. This compound, a triterpenoid saponin extracted from Picria fel-terrae, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While its direct antiviral activity against HSV has not been empirically established, its known mechanism of action on a key cellular pathway involved in viral replication and the host inflammatory response makes it a compound of interest for antiviral research. This whitepaper summarizes the known bioactivity of this compound, proposes a detailed experimental framework to investigate its potential anti-HSV efficacy, and discusses hypothetical mechanisms of action that could be explored.

Known Biological Activity of this compound: Anti-Inflammatory Effects

The primary documented biological activity of this compound is its anti-inflammatory effect. Research has shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and prostaglandin E2 (PGE2), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3]

The NF-κB pathway is a critical regulator of the immune and inflammatory response. In a resting cell, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pathogens or inflammatory cytokines, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation and cell survival. This compound has been shown to interfere with this process, thereby reducing the inflammatory cascade.[1][2] Given that HSV manipulates the NF-κB pathway to promote its own replication and to modulate the host immune response, the inhibitory effect of this compound on this pathway presents a plausible, yet unproven, avenue for antiviral activity.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

Unraveling the Molecular Targets of Picfeltarraenin IA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the current scientific understanding of Picfeltarraenin IA's molecular targets and its mechanisms of action. Drawing from available research, this document provides a consolidated resource on its anti-inflammatory properties and its role as an acetylcholinesterase inhibitor, tailored for professionals in the field of drug discovery and development.

Executive Summary

This compound, a natural triterpenoid derived from the plant Picria fel-terrae Lour, has demonstrated notable bioactivity, particularly in the realm of inflammation modulation.[1][2] Scientific investigations have identified its primary mechanism of anti-inflammatory action as the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4][5] Additionally, this compound is recognized as an inhibitor of acetylcholinesterase (AChE).[2] This guide synthesizes the quantitative data, experimental methodologies, and signaling pathways associated with this compound's known biological activities.

Identified Molecular Targets and Bioactivities

Current research points to two primary areas of biological activity for this compound:

Inhibition of Acetylcholinesterase (AChE)

This compound has been characterized as an inhibitor of acetylcholinesterase (AChE), the enzyme critical for the degradation of the neurotransmitter acetylcholine.[2] This characteristic suggests its potential for therapeutic applications in neurological conditions marked by cholinergic deficits.

Modulation of the NF-κB Signaling Pathway

A significant focus of research has been on the anti-inflammatory effects of this compound. The compound has been shown to effectively suppress the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and prostaglandin E2 (PGE2), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3][4][5] The core of this anti-inflammatory activity lies in its ability to inhibit the activation of the NF-κB signaling pathway in human pulmonary epithelial A549 cells.[1][3] By inhibiting NF-κB, this compound effectively downregulates the expression of downstream inflammatory genes.

Quantitative Analysis of Biological Activity

The following table presents a summary of the quantitative data available from studies investigating the anti-inflammatory effects of this compound.

| Cell Line | Stimulant | Measured Effect | Assay Type | Effective Concentration of this compound | Key Finding |

| A549 (Human Pulmonary Epithelial) | LPS (10 µg/ml) | Inhibition of IL-8 Production | ELISA | 0.1–10 µmol/l | A concentration-dependent inhibition of IL-8 was observed.[1] |

| A549 | LPS (10 µg/ml) | Inhibition of PGE2 Production | ELISA | 0.1–10 µmol/l | This compound demonstrated significant, concentration-dependent inhibition of PGE2.[1][3] |

| A549 | LPS (10 µg/ml) | Inhibition of COX-2 Expression | Western Blot | 0.1–10 µmol/l | The expression of COX-2 was inhibited in a concentration-dependent manner.[1][3] |

| A549 | LPS (10 µg/ml) | Suppression of NF-κB p65 Expression | Western Blot | Not Specified | A suppression of LPS-induced NF-κB p65 expression was noted.[1] |

| THP-1 (Human Monocytic Leukemia) | LPS | Suppression of COX-2 Expression | Not Specified | Not Specified | A suppressive effect on COX-2 expression was observed.[1][3] |

| A549 | None | Cell Viability | MTT Assay | ≤10 µmol/l | No significant toxicity was observed at these concentrations.[1] |

| A549 | None | Cell Viability | MTT Assay | 100 µmol/l | A significant decrease in cellular metabolic activity was observed at this higher concentration.[1] |

Detailed Experimental Protocols

The subsequent sections outline the key experimental methodologies employed in the cited research to elucidate the anti-inflammatory effects of this compound.

Cell Culture and Experimental Treatment

-

Cell Lines Utilized: The primary cell lines used in these studies were human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells.[1][3][4]

-

Treatment Protocol: To induce an inflammatory response, cells were treated with lipopolysaccharide (LPS). The effects of this compound were assessed by co-treating the cells with LPS and varying concentrations of the compound.[1][3]

Assessment of Cell Viability

-

Methodology: The methylthiazol tetrazolium (MTT) assay was utilized to determine cell viability.[1][3]

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells, which correlates with the number of viable cells.

Quantification of Cytokine Production

-

Target Molecules: The levels of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) were quantified.[1][3]

-

Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) was performed on cell culture supernatants using commercially available kits to measure the concentrations of the secreted cytokines.[1]

Analysis of Protein Expression

-

Target Proteins: The expression levels of Cyclooxygenase-2 (COX-2) and the p65 subunit of NF-κB were analyzed.[1][3]

-

Methodology: Western blot analysis was conducted to detect and quantify the target proteins. This involved protein extraction from cell lysates, separation by SDS-PAGE, transfer to a membrane, and probing with specific primary and secondary antibodies.

Visualizing Signaling Pathways and Experimental Designs

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the workflows of the key experiments.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for cytokine production analysis.

Caption: Experimental workflow for Western Blot analysis.

Future Research and Concluding Remarks

While current research has established the anti-inflammatory effects of this compound through the inhibition of the NF-κB pathway and its activity as an AChE inhibitor, a comprehensive, unbiased target identification study has yet to be reported. The full spectrum of its molecular interactions and potential therapeutic applications remains an area ripe for further investigation.

Future studies employing advanced techniques such as affinity chromatography coupled with mass spectrometry, chemical proteomics, and genetic screening methods will be instrumental in elucidating the complete target profile of this compound. A deeper understanding of its polypharmacology will be crucial for unlocking its full therapeutic potential and identifying novel avenues for drug development.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

Picfeltarraenin IA: A Preclinical Data Summary for Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data for Picfeltarraenin IA. A comprehensive preclinical assessment is limited by the notable absence of in-vivo efficacy and detailed toxicology studies in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a triterpenoid saponin extracted from the plant Picria fel-terrae Lour.[1] Traditionally used in Chinese medicine, it has been investigated for its potential therapeutic properties, particularly its anti-inflammatory effects.[1] This technical guide provides a summary of the available preclinical data on this compound, focusing on its mechanism of action, in-vitro efficacy, and pharmacokinetics.

In-Vitro Efficacy

The primary body of research on this compound focuses on its anti-inflammatory effects in human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells.[1] The key findings from these in-vitro studies are summarized below.

Anti-Inflammatory Activity

This compound has demonstrated the ability to mitigate the inflammatory response induced by lipopolysaccharide (LPS) in A549 cells.[1] This is evidenced by the concentration-dependent reduction of key inflammatory mediators.

Table 1: Effect of this compound on LPS-Induced Inflammatory Mediators in A549 Cells

| Inflammatory Mediator | This compound Concentration (µmol/l) | Inhibition |

| IL-8 | 1 | ~31% |

| 10 | ~50% | |

| PGE2 | 0.1 - 10 | Significant, concentration-dependent |

| COX-2 Expression | 0.1 - 10 | Significant, concentration-dependent |

| Data extracted from a study by Shi et al. (2016).[1] |

Cell Viability

In studies on A549 cells, this compound did not exhibit toxicity at concentrations up to 10 µmol/l.[1] However, a significant decrease in cell viability was observed at a concentration of 100 µmol/l.[1] Interestingly, in the presence of LPS, this compound at concentrations of 0.1–10 µmol/l was found to significantly increase cell growth, suggesting a protective effect against LPS-induced cell injury.[1]

Table 2: Cytotoxicity of this compound in A549 Cells

| This compound Concentration (µmol/l) | Effect on Cell Viability |

| ≤ 10 | No toxicity observed |

| 100 | Significantly decreased |

| Data extracted from a study by Shi et al. (2016).[1] |

Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its modulation of the nuclear factor-κB (NF-κB) signaling pathway.[1] In LPS-stimulated A549 cells, this compound was shown to suppress the NF-κB pathway, which in turn downregulates the expression of downstream inflammatory genes like COX-2, leading to reduced production of IL-8 and PGE2.[1]

Pharmacokinetics

A study in rats provided initial insights into the pharmacokinetic profile of this compound following intravenous administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Linear Range | 11.5 - 1150 ng/mL |

| This data is from a study that developed a UPLC-MS/MS method for quantification and did not provide detailed pharmacokinetic parameters such as half-life, clearance, or volume of distribution. |

Toxicology

Experimental Protocols

In-Vitro Anti-Inflammatory Assays

-

Cell Lines: Human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells were used.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 10 µg/ml was used to induce an inflammatory response.

-

Drug Treatment: this compound was tested at concentrations ranging from 0.1 to 10 µmol/l.

-

Assays:

-

Cell Viability: Measured using a methylthiazol tetrazolium (MTT) assay.

-

IL-8 and PGE2 Production: Quantified using an enzyme-linked immunosorbent assay (ELISA).

-

COX-2 and NF-κB-p65 Expression: Examined using Western blot analysis.[1]

-

Pharmacokinetic Study

-

Animal Model: The specific rat strain used was not detailed in the available abstract.

-

Administration: Intravenous.

-

Sample Collection: Blood samples were collected to obtain plasma.

-

Analytical Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the simultaneous determination of picfeltarraenins IA and IB in rat plasma.

Conclusion and Future Directions

The available preclinical data suggest that this compound possesses in-vitro anti-inflammatory properties mediated through the inhibition of the NF-κB pathway. The initial pharmacokinetic data in rats provides a foundation for further studies. However, the significant gap in in-vivo efficacy and comprehensive toxicology data is a major hurdle for its continued development.

For a thorough evaluation of this compound's therapeutic potential, future research should prioritize:

-

In-vivo efficacy studies in relevant animal models of inflammatory diseases, particularly respiratory inflammation.

-

Comprehensive toxicology and safety pharmacology studies , including acute, sub-chronic, and chronic toxicity assessments.

-

Detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies in multiple species to understand its disposition in the body.

-

Further elucidation of its mechanism of action , including potential off-target effects.

Without these critical data, a complete assessment of the risk-benefit profile of this compound for clinical development remains challenging.

References

In Vivo Pharmacokinetic Profile of Picfeltarraenin IA: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetic profile of Picfeltarraenin IA. Due to limitations in accessing the full text of a key study, this document outlines the established analytical methodologies and a generalized experimental protocol, while highlighting the specific quantitative data that remains to be fully elucidated from the primary literature.

Quantitative Pharmacokinetic Data

A pivotal study by He et al. (2016) developed and validated a method for the simultaneous quantification of this compound and IB in rat plasma, applying it to a pharmacokinetic study.[1][2] While the abstract of this publication confirms the execution of the study, the specific pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are not publicly available in the abstract.[1][2] Access to the full publication is required to populate the following data table.

Table 1: Pharmacokinetic Parameters of this compound in Rats Data from He et al. (2016) is required to populate this table.

| Parameter | Symbol | Value (Units) | Description |

| Maximum Plasma Concentration | Cmax | Data not available | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | Data not available | The time at which Cmax is reached. |

| Area Under the Curve | AUC(0-t) | Data not available | The total drug exposure over a specified time period. |

| Area Under the Curve (infinity) | AUC(0-inf) | Data not available | The total drug exposure from time zero to infinity. |

| Elimination Half-life | t1/2 | Data not available | The time required for the plasma concentration to decrease by half. |

| Clearance | CL | Data not available | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | Data not available | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Experimental Protocols

Bioanalytical Method for Plasma Quantification